molecular formula C29H28N2O6S2 B1670410 Mebhydrolin napadisylate CAS No. 6153-33-9

Mebhydrolin napadisylate

Katalognummer: B1670410
CAS-Nummer: 6153-33-9
Molekulargewicht: 564.7 g/mol
InChI-Schlüssel: UBHSARJULCDNFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Mebhydrolin-Napadisilat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kondensation von 9-Benzyl-2-methyl-2,3,4,9-tetrahydro-1H-gamma-carbolin mit 1,5-Naphthalindisulfonsäure beinhalten . Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol und Ethylacetat, und die Bedingungen können saure oder alkalische Hydrolyse, Oxidation und UV-Behandlung umfassen .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Mebhydrolin-Napadisilat Hochleistungsflüssigchromatographie (HPLC) und Hochleistungsdünnschichtchromatographie (HPTLC) -Methoden zur Bestimmung und Validierung der Verbindung in Tablettenformulierungen . Diese Methoden gewährleisten die Reinheit und Qualität des Endprodukts.

Chemische Reaktionsanalyse

Arten von Reaktionen

Mebhydrolin-Napadisilat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methanol, Ethylacetat und Ammoniumhydroxid. Die Bedingungen für diese Reaktionen können saure oder alkalische Umgebungen sowie die Exposition gegenüber UV-Licht umfassen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung verschiedener oxidierter Derivate von Mebhydrolin-Napadisilat führen .

Wissenschaftliche Forschungsanwendungen

Mebhydrolin-Napadisilat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Mebhydrolin-Napadisilat entfaltet seine Wirkung, indem es als Antihistaminikum wirkt. Es blockiert die Wirkung von Histamin an H1-Rezeptoren und reduziert so die Symptome allergischer Reaktionen wie Juckreiz, Schwellung und Rötung . Die Verbindung hat auch antimuskarinische und sedierende Eigenschaften, die zu ihren gesamten therapeutischen Wirkungen beitragen .

Analyse Chemischer Reaktionen

Types of Reactions

Mebhydrolin napadisylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol, ethyl acetate, and ammonium hydroxide. The conditions for these reactions may involve acidic or alkaline environments, as well as exposure to UV light .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antihistamine Properties
Mebhydrolin napadisylate acts as a specific antagonist of histamine H1 receptors, effectively blocking the action of histamine and thereby alleviating allergic symptoms such as nasal congestion and dermatosis. Its sedative effects make it suitable for treating conditions where sedation is beneficial .

2. Antiviral Research
Recent studies have indicated that this compound may have potential as an antiviral agent against Zika virus infection. Research demonstrated that the compound inhibits Zika virus NS5 RNA-dependent RNA polymerase activity in vitro, suggesting a mechanism independent of histamine receptor interaction. This positions this compound as a promising candidate for drug repurposing in antiviral therapies .

3. Treatment of Severe Allergic Reactions
In clinical settings, this compound has been employed in combination therapies for severe allergic reactions, including toxic epidermal necrolysis (TEN). A case study highlighted its use alongside corticosteroids and other treatments to manage symptoms effectively .

Analytical Applications

1. Quality Control in Pharmaceuticals
this compound is also significant in analytical chemistry for developing methods to quantify its presence in pharmaceutical formulations. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been validated for this purpose, ensuring accurate dosage and quality control in commercial products .

Method Parameter Result
HPLCLinearity600–1600 ng/spot
HPTLCRSD< 2% (repeatability)
Detection Limit99.3-100.8% recoveryValidated for specificity

Case Studies

1. Management of Atopic Dermatitis
A retrospective study involving patients with atopic dermatitis showed that treatment regimens including this compound resulted in satisfactory outcomes when combined with emollients and topical steroids. The study indicated a high rate of improvement among treated patients, underscoring the efficacy of this antihistamine in managing chronic allergic conditions .

2. Toxic Epidermal Necrolysis Case Report
In a documented case of toxic epidermal necrolysis, a patient was treated with this compound alongside other medications after discontinuation of suspected causative drugs. The treatment plan included monitoring for improvement over several days, illustrating the compound's role in managing severe allergic reactions effectively .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Diphenhydramin: Ein weiteres Antihistaminikum mit ähnlichen sedierenden Eigenschaften.

    Chlorpheniramin: Ein Antihistaminikum zur Linderung von Allergiesymptomen.

    Loratadin: Ein nicht-sedierendes Antihistaminikum zur Behandlung von allergischen Erkrankungen.

Einzigartigkeit

Mebhydrolin-Napadisilat ist einzigartig in seiner Kombination aus Antihistamin-, Antimuskarin- und sedierenden Eigenschaften. Im Gegensatz zu einigen anderen Antihistaminika wird es speziell zur symptomatischen Linderung von allergischen Erkrankungen eingesetzt und es wurde gezeigt, dass es die Leistungsdefizit-Effekte von Alkohol verstärkt .

Biologische Aktivität

Mebhydrolin napadisylate (MHL) is an antihistamine compound primarily used to alleviate allergic symptoms resulting from histamine release. Recent studies have expanded its potential applications, particularly in antiviral therapy, highlighting its biological activity beyond traditional antihistaminic effects.

This compound functions as an antagonist at histamine H1 receptors, which are implicated in various allergic responses. However, its recent characterization as an inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp) has underscored its broader antiviral potential. Research indicates that MHL effectively inhibits ZIKV infection in cell lines through a mechanism independent of histamine receptor activity. Molecular docking studies suggest that MHL binds to key residues at the active site of ZIKV NS5 RdRp, thereby disrupting viral RNA synthesis and infectivity .

Pharmacological Profile

The pharmacological profile of MHL includes:

  • Antihistaminic Effects : Provides symptomatic relief for nasal allergies and allergic dermatosis.
  • Antiviral Activity : Exhibits potent inhibition of ZIKV, making it a candidate for repurposing in treating viral infections .
  • Safety Profile : Although generally well-tolerated, there have been reports linking MHL to adverse effects such as agranulocytosis and neutropenia in rare cases .

Case Studies

  • Toxic Epidermal Necrolysis (TEN) : A case study reported the successful treatment of a patient with TEN using MHL combined with other therapies. The patient showed significant improvement in skin lesions after treatment, indicating potential therapeutic benefits in severe dermatological conditions .
  • Antiviral Efficacy : In vitro studies demonstrated that MHL effectively inhibits ZIKV replication. The compound was shown to significantly reduce viral loads in treated cells compared to controls, suggesting its potential as an antiviral agent .

Analytical Studies

A study validated an ultraviolet spectrophotometric method for determining MHL concentrations in tablet preparations. This method demonstrated high precision and accuracy, with a linear correlation coefficient (r) exceeding 0.999, confirming the reliability of this analytical approach for quality control in pharmaceutical formulations .

Data Table

Parameter Value
Chemical Formula C19H20N2- 1/2C10H8O6S2
Molecular Weight 420.52 g/mol
Maximum Absorbance (Amax) 0.40557 (HCl), 0.41223 (NaOH)
Maximum Wavelength (λmax) 287 nm
LOD 0.0009 µg/mL
LOQ 0.0027 µg/mL
Purity 98%

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural characterization of mebhydrolin napadisylate?

  • Answer : Utilize a combination of spectroscopic techniques to confirm its molecular structure. Infrared (IR) spectroscopy identifies functional groups, while nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves proton and carbon environments. Mass spectrometry (MS) validates the molecular weight (841.05 g/mol) and salt stoichiometry. For crystalline structure confirmation, X-ray diffraction (XRD) is essential. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can assess purity (>98.5%) and detect impurities .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Answer : Document reaction conditions rigorously, including solvent ratios (e.g., methanol/ammonium hydroxide for extraction), temperature, and purification steps. Validate synthesis protocols using orthogonal analytical methods (e.g., HPLC with UV detection at 287 nm). Cross-reference with established purity criteria (≤0.5% loss on drying, ≤20 ppm heavy metals) and provide raw spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. What mechanisms underlie the anti-inflammatory activity of this compound beyond H1 receptor antagonism?

  • Answer : While primarily a first-generation H1 antagonist, evidence suggests inhibition of transcription factors AP-1 and NF-κB, which regulate pro-inflammatory cytokine production. To investigate this, use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA. Compare results with selective NF-κB inhibitors to isolate mebhydrolin-specific effects .

Q. How can researchers resolve discrepancies in reported receptor affinity data for this compound?

  • Answer : Discrepancies may arise from assay variability (e.g., radioligand binding vs. functional cAMP assays). Standardize experimental conditions: use homogeneous cell lines (e.g., HEK293 expressing human H1 receptors), control for temperature/pH, and validate with reference antagonists (e.g., cetirizine). Perform meta-analyses of published IC₅₀ values to identify outliers and contextualize findings .

Q. What methodological considerations are critical for stability studies of this compound under stress conditions?

  • Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidation, heat, UV light) and monitor degradation products via HPTLC or HPLC-MS. For example, acidic conditions may cleave the naphthalenedisulfonate moiety, detectable as a shift in retention time. Quantify degradation kinetics using Arrhenius plots to predict shelf-life. Ensure method validation per ICH guidelines (linearity: 600–1600 ng/spot; RSD <2%) .

Q. How does the napadisylate salt form influence the bioavailability of mebhydrolin compared to other counterions?

  • Answer : The 1,5-naphthalenedisulfonate salt enhances aqueous solubility and stability compared to freebase forms. Conduct comparative pharmacokinetic studies in animal models, measuring plasma concentrations via LC-MS/MS. Assess dissolution rates using biorelevant media (e.g., FaSSIF) and correlate with in vivo absorption profiles. Note that salt form impacts crystallinity, which can be analyzed via differential scanning calorimetry (DSC) .

Q. What advanced analytical strategies are recommended for detecting low-abundance impurities in this compound formulations?

  • Answer : Employ high-resolution mass spectrometry (HRMS) coupled with charged aerosol detection (CAD) to identify non-UV-active impurities. For genotoxic impurities, use derivatization techniques (e.g., GC-MS with pentafluorobenzylation). Validate methods for limit of detection (LOD: 18.5 ng/spot) and quantification (LOQ: 55.5 ng/spot) as per ICH Q3A/B guidelines .

Q. Methodological Best Practices

Q. How should researchers design experiments to evaluate the CNS penetration of this compound?

  • Answer : Use in situ brain perfusion models in rodents to measure blood-brain barrier (BBB) permeability. Compare with positron emission tomography (PET) tracers for H1 receptor occupancy. Monitor sedation (a proxy for CNS activity) in behavioral assays and contrast with second-generation antihistamines (e.g., desloratadine) to assess selectivity .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For small sample sizes, employ Bayesian hierarchical models to account for variability. Report 95% confidence intervals and effect sizes to enhance reproducibility .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s inhibition of 5-lipoxygenase (5-LO)?

  • Answer : Second-generation antihistamines (e.g., azelastine) show 5-LO inhibition, but mebhydrolin’s activity is debated. Replicate assays using purified human 5-LO and monitor leukotriene B4 (LTB4) production via ELISA. Control for redox interference (common in colorimetric assays) by including catalase/superoxide dismutase. Cross-validate with siRNA knockdown models to confirm target specificity .

Eigenschaften

CAS-Nummer

6153-33-9

Molekularformel

C29H28N2O6S2

Molekulargewicht

564.7 g/mol

IUPAC-Name

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16)

InChI-Schlüssel

UBHSARJULCDNFC-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Kanonische SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Aussehen

Solid powder

Key on ui other cas no.

6153-33-9

Piktogramme

Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

diazolin
diazoline
Fabahistin
Incidal
mebhydrolin napadisylate
mebhydroline 1,5-naphthalenedisulfonate
Omeril

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 77169145
CID 77169145
Mebhydrolin napadisylate
CID 77169145
CID 77169145
Mebhydrolin napadisylate
CID 77169145
CID 77169145
Mebhydrolin napadisylate
CID 77169145
CID 77169145
Mebhydrolin napadisylate
CID 77169145
CID 77169145
Mebhydrolin napadisylate
CID 77169145
CID 77169145
Mebhydrolin napadisylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.